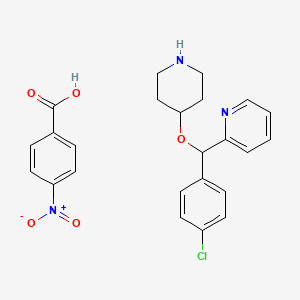

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is a chemical compound with the CAS Number: 161558-45-8 . Its IUPAC name is "4-nitrobenzoic acid compound with 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine (1:1)" . It has a molecular weight of 469.92 .

Synthesis Analysis

The compound “(S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine” is used as a reagent to prepare optically active 4-[(4-chlorophenyl-2-pyridyl)methoxy]piperidine . This compound is used as an intermediate in the synthesis of antihistamines and antiallergy agents .Molecular Structure Analysis

The molecular formula of “2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate” is C24H24ClN3O5 . The average mass is 469.918 Da and the monoisotopic mass is 469.140442 Da .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications

Environmental Behavior and Toxicity of Parabens

- Parabens, including compounds with phenolic groups similar to the structure of interest, are extensively used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing their concentrations, parabens persist in low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous introduction from consumer products, and their environmental behavior raises concerns about their potential endocrine-disrupting effects. Such studies underscore the importance of evaluating the environmental impact and behavior of chemical compounds, including those structurally related to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Reactions and Synthetic Applications

- Research on nucleophilic aromatic substitution reactions, particularly involving nitro-groups, provides insights into the chemical reactivity and potential synthetic applications of nitro-substituted compounds like "2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate". Understanding these reactions can inform the synthesis of novel compounds with specific properties or biological activities, highlighting the importance of such fundamental chemistry research (Pietra & Vitali, 1972).

Photoreactive Systems for Photon-based Electronics

- Studies on the photochromism of ortho-nitrobenzylpyridines, including mechanisms involving the intramolecular transfer of a proton, suggest applications in photon-based electronics. These systems, due to their photochromic activity in the solid state and small structural changes during photoreactions, are explored for their potential in developing new materials for electronics. This research area might offer avenues for applying compounds with similar structural features in the development of photoreactive materials (Naumov, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

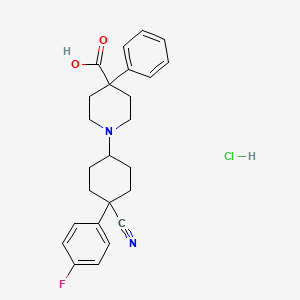

It is used as an intermediate in the synthesis of bepotastine besylate , a non-sedating H1-antagonist that has anti-inflammatory activity . Therefore, it can be inferred that the compound may interact with histamine receptors, specifically H1 receptors, which play a crucial role in allergic reactions.

Mode of Action

Given its role as an intermediate in the synthesis of Bepotastine besylate , it is plausible that it may interact with H1 receptors, blocking the action of histamine, and thereby mitigating allergic responses.

Pharmacokinetics

Its solubility in dmso and methanol suggests it may have reasonable bioavailability

properties

IUPAC Name |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O.C7H5NO4/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-7,10,15,17,19H,8-9,11-12H2;1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSUJCNJGVBZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743179 |

Source

|

| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161558-45-8 |

Source

|

| Record name | 4-Nitrobenzoic acid--2-{(4-chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)

![Oxiranecarboxaldehyde, 3-[(methoxymethoxy)methyl]-, (2R-trans)- (9CI)](/img/no-structure.png)

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)